An In-depth Technical Guide to 1,3-Phenylenediacetonitrile (CAS 626-22-2): Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,3-Phenylenediacetonitrile (CAS 626-22-2): Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1,3-Phenylenediacetonitrile, a versatile bifunctional building block crucial for advanced organic synthesis. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the core physicochemical properties, synthetic utility, reactivity, and critical safety protocols associated with this compound. The narrative emphasizes the causality behind its reactivity and its strategic role in the development of complex molecular architectures.
Core Identity and Significance
1,3-Phenylenediacetonitrile, also known as m-xylylene dicyanide, is an aromatic organic compound featuring two cyanomethyl groups (-CH₂CN) attached to a benzene ring at the meta positions.[1][2][3] This unique structural arrangement imparts bifunctionality, making it a highly valuable precursor in the synthesis of a wide array of chemical structures, from heterocyclic pharmacophores to specialized polymers.[4][5][6] The presence of two reactive nitrile groups and two acidic benzylic positions provides multiple avenues for chemical transformation, positioning it as a key intermediate in drug discovery and materials science.[7][8]
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 1,3-Phenylenediacetonitrile dictate its handling, storage, and reaction conditions. A summary of its key characteristics is presented below.
Table 1: Physicochemical Properties of 1,3-Phenylenediacetonitrile
| Property | Value | Source(s) |
| CAS Number | 626-22-2 | [1][9] |
| EC Number | 210-936-3 | [9][10] |
| Molecular Formula | C₁₀H₈N₂ | [1][3][9] |
| Molecular Weight | 156.18 g/mol | [1][2][9] |
| Appearance | White to off-white or light yellow powder, lump, or clear liquid.[1][4][9] | |
| Melting Point | 32-35 °C (lit.) | [1][9][11] |
| Boiling Point | 170 °C at 25 mmHg (lit.) | [1][9][12] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [9] |
| Water Solubility | Insoluble | [1] |
| Synonyms | m-Xylylene dicyanide, m-Benzenediacetonitrile, 1,3-Bis(cyanomethyl)benzene | [1][2][13] |
Spectroscopic Data: Comprehensive spectral data are available for structural confirmation. This includes ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[13][14] The nitrile group (C≡N) typically exhibits a characteristic sharp absorption band in the IR spectrum around 2250 cm⁻¹.
Synthesis and Purification
The most common laboratory and industrial synthesis of 1,3-Phenylenediacetonitrile involves the nucleophilic substitution of a dihalo-m-xylene with an alkali metal cyanide. This is a robust and well-established method for introducing the nitrile functionality.
Typical Synthetic Protocol: Cyanation of 1,3-Bis(bromomethyl)benzene
-
Reaction Setup: A solution of 1,3-bis(bromomethyl)benzene in a suitable polar aprotic solvent (e.g., DMSO, DMF) is prepared in a reaction vessel equipped with a stirrer and temperature control.
-
Nucleophilic Addition: Sodium cyanide (NaCN) or potassium cyanide (KCN) is added portion-wise to the solution. The choice of cyanide salt and solvent system is critical to ensure sufficient solubility and reactivity while managing the exothermic nature of the reaction.
-
Reaction Conditions: The mixture is typically heated to a moderate temperature (e.g., 50-70 °C) to drive the reaction to completion. Progress is monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and quenched by pouring it into water or ice water. This precipitates the crude product and dissolves inorganic salts. The solid product is collected by filtration.
-
Purification: The crude 1,3-Phenylenediacetonitrile is purified, typically by recrystallization from a suitable solvent like ethanol or by vacuum distillation, to yield a high-purity final product.[9]
Caption: General workflow for synthesizing 1,3-Phenylenediacetonitrile.
Reactivity and Synthetic Utility
The synthetic value of 1,3-Phenylenediacetonitrile stems from the reactivity of its two nitrile groups and the adjacent benzylic methylene (-CH₂-) protons.
-
Nitrile Group Transformations : The cyano groups are versatile handles for conversion into other important functional groups.
-
Hydrolysis : Under acidic or basic conditions, both nitrile groups can be hydrolyzed to carboxylic acids, yielding 1,3-phenylenediacetic acid .[15][16] This diacid is a valuable monomer for polyester and polyamide synthesis.
-
Reduction : Catalytic hydrogenation or reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) converts the nitrile groups into primary amines, forming 1,3-bis(2-aminoethyl)benzene .[16] This diamine is a useful building block for polymers and macrocyclic compounds.
-
Reaction with Organometallics : Grignard or organolithium reagents add to the nitrile carbon, which upon hydrolysis, yields diketones.[16]
-
-
Benzylic Reactivity : The protons on the carbons adjacent to the benzene ring (benzylic protons) are acidic and can be removed by a strong base to form a resonance-stabilized carbanion. This nucleophile can then participate in various C-C bond-forming reactions, such as alkylation.[17]
-
Precursor for Heterocycles : Dinitriles are cornerstone reagents in heterocyclic chemistry.[18][19] 1,3-Phenylenediacetonitrile can undergo condensation reactions with various reagents to construct complex, fused ring systems that are prevalent in many pharmaceutical compounds.[7][20] For instance, it can react with bifunctional reagents to form nitrogen- and sulfur-containing heterocycles.[19]
Caption: Reactivity map of 1,3-Phenylenediacetonitrile.
Applications in Research and Drug Development
The utility of 1,3-Phenylenediacetonitrile is broad, with significant applications in several fields:
-
Pharmaceutical Intermediates : It serves as a key starting material for the synthesis of Active Pharmaceutical Ingredients (APIs).[4] The nitrile group is present in over 30 marketed drugs and is valued for its ability to act as a hydrogen bond acceptor, increase water solubility, and shield molecules from oxidative metabolism.[7]
-
High-Performance Polymers : Its diacid or diamine derivatives are used as monomers to produce specialty polymers like heat-resistant polyimides and resins with unique electronic properties.[5]
-
Agrochemicals : The compound is a building block for creating novel pesticides and herbicides.[5][21]
-
Electronic Materials : It is a component in the synthesis of materials for advanced applications, including Organic Light-Emitting Diodes (OLEDs) and semiconductor coatings.[5]
Safety, Handling, and Storage
1,3-Phenylenediacetonitrile is classified as hazardous and requires careful handling to minimize exposure.
Table 2: GHS Hazard Classification
| Category | Information |
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][9] H315: Causes skin irritation.[1][9][10] H319: Causes serious eye irritation.[1][9][10] H335: May cause respiratory irritation.[1][9][10] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10][22] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[9][23] P302+P352: IF ON SKIN: Wash with plenty of water.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[22][24]
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[9][24]
-
Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[9][24]
-
Respiratory Protection : If dust or aerosols are generated, use an approved dust mask (e.g., N95) or a respirator.[9][22]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][23] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Caption: Workflow for the safe handling of 1,3-Phenylenediacetonitrile.
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